molecular formula C9H13NO2 B120196 Isopropyl 2-(1H-pyrrol-1-yl)acetate CAS No. 157071-49-3

Isopropyl 2-(1H-pyrrol-1-yl)acetate

Cat. No. B120196
M. Wt: 167.2 g/mol
InChI Key: XALJVOQNKFTSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(1H-pyrrol-1-yl)acetate, also known as IPA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its potential use in various fields.

Mechanism Of Action

The mechanism of action of Isopropyl 2-(1H-pyrrol-1-yl)acetate is not fully understood, but it is believed to act by inhibiting the growth of microorganisms through the disruption of cell membranes. It has been shown to have a broad spectrum of activity against various fungi and bacteria.

Biochemical And Physiological Effects

Isopropyl 2-(1H-pyrrol-1-yl)acetate has been shown to have low toxicity and is well-tolerated in vitro and in vivo. It has been shown to have no significant effect on the growth of mammalian cells and has been used as a solvent for various biological assays.

Advantages And Limitations For Lab Experiments

The advantages of using Isopropyl 2-(1H-pyrrol-1-yl)acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on Isopropyl 2-(1H-pyrrol-1-yl)acetate, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as an antifungal and antibacterial agent, and the exploration of its use in the synthesis of novel compounds with potential biological activity.
In conclusion, Isopropyl 2-(1H-pyrrol-1-yl)acetate is a unique chemical compound that has gained attention in scientific research due to its potential use in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential applications of Isopropyl 2-(1H-pyrrol-1-yl)acetate.

Synthesis Methods

The synthesis of Isopropyl 2-(1H-pyrrol-1-yl)acetate can be achieved through several methods, including the reaction of isopropyl chloroacetate with pyrrole in the presence of a base or the reaction of isopropylamine with 2-chloroacetyl pyrrole. The yield and purity of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

Isopropyl 2-(1H-pyrrol-1-yl)acetate has been studied for its potential use in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, such as pyrrole-based polymers and heterocyclic compounds. Isopropyl 2-(1H-pyrrol-1-yl)acetate has also been investigated for its potential use as an antifungal and antibacterial agent.

properties

CAS RN

157071-49-3

Product Name

Isopropyl 2-(1H-pyrrol-1-yl)acetate

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

propan-2-yl 2-pyrrol-1-ylacetate

InChI

InChI=1S/C9H13NO2/c1-8(2)12-9(11)7-10-5-3-4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

XALJVOQNKFTSDJ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CN1C=CC=C1

Canonical SMILES

CC(C)OC(=O)CN1C=CC=C1

synonyms

1H-Pyrrole-1-aceticacid,1-methylethylester(9CI)

Origin of Product

United States

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